Hexamethylmelamine hydrochloride, also known as Altretamine, is an antineoplastic agent primarily used in the treatment of persistent or recurrent ovarian cancer. It is a derivative of hexamethylmelamine and functions as a cytotoxic drug that interferes with the growth of cancer cells. The compound has been extensively studied for its therapeutic applications, particularly in oncology.
Hexamethylmelamine hydrochloride is classified as an alkylating agent. It is synthesized from hexamethylmelamine, which is a triazine derivative with a chemical formula of . The compound is recognized for its role in chemotherapy regimens and is often used in conjunction with other anticancer therapies to enhance efficacy against malignant tumors .
The synthesis of hexamethylmelamine hydrochloride involves several steps, typically starting from simpler organic compounds. One common method includes the reaction of hexamethylmelamine with hydrochloric acid to form the hydrochloride salt. This process can be optimized for yield and purity through various techniques such as recrystallization and chromatography.
Technical Details:
Hexamethylmelamine hydrochloride features a triazine ring structure with three dimethylamino groups attached to it. The molecular structure can be represented as follows:
The compound's structural representation can be visualized through molecular modeling software, which helps in understanding its spatial configuration and potential interactions with biological targets .
Hexamethylmelamine hydrochloride undergoes various chemical reactions that are significant for its mechanism of action in cancer treatment. As an alkylating agent, it primarily reacts with DNA, leading to cross-linking and subsequent inhibition of DNA replication.
Key Reactions:
The mechanism of action of hexamethylmelamine hydrochloride involves its ability to alkylate DNA, which leads to cross-linking between DNA strands. This cross-linking prevents the separation of DNA strands necessary for replication and transcription, ultimately resulting in cell death.
Key Points:
These properties are crucial for understanding the pharmacokinetics and bioavailability of hexamethylmelamine hydrochloride when administered as part of cancer treatment regimens .
Hexamethylmelamine hydrochloride is primarily utilized in oncology as a treatment for recurrent ovarian cancer. Its application extends to combination therapies where it enhances the effectiveness of other chemotherapeutic agents. Research continues into its potential uses against other types of cancers, including breast and lung cancers.
Clinical Applications:
Hexamethylmelamine hydrochloride (chemical formula: C₉H₁₉ClN₆; molecular weight: 246.74 g/mol) is the monohydrochloride salt derivative of the parent compound hexamethylmelamine (altretamine). The core structure consists of a 1,3,5-triazine ring, where each carbon atom is substituted with a dimethylamino group (–N(CH₃)₂). The hydrochloride salt formation occurs via protonation of one of the triazine ring nitrogen atoms, resulting in a crystalline solid with a melting point of 198–200°C [7]. This protonation significantly alters the electron distribution within the triazine ring, enhancing water solubility compared to the non-ionized base [4] [6].
Table 1: Key Physicochemical Properties of Hexamethylmelamine Hydrochloride
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₉H₁₉ClN₆ | - |
Molecular Weight | 246.74 g/mol | - |
Melting Point | 198–200°C | - |
Water Solubility | High (>50 mg/mL) | 25°C |
Partition Coefficient (Log P) | 0.87 | Predicted |
Vapor Pressure | 9.2 × 10⁻⁵ mmHg | 25°C |
X-ray crystallographic analysis would reveal a planar 1,3,5-triazine ring with dimethylamino substituents oriented perpendicularly to the plane. Computational studies (e.g., density functional theory) predict bond lengths and angles consistent with aromatic triazine systems, though experimental crystallographic data for the hydrochloride salt remains limited in public literature. Spectroscopic characterization includes:
The systematic naming of this compound follows IUPAC conventions for substituted 1,3,5-triazines:
Table 2: Official and Common Nomenclature for Hexamethylmelamine Hydrochloride
Nomenclature Type | Name | Source |
---|---|---|
IUPAC Name | N²,N²,N⁴,N⁴,N⁶,N⁶-Hexamethyl-1,3,5-triazine-2,4,6-triamine hydrochloride | PubChem [1] |
CAS Registry Number | 2975-00-0 | ChemSpider [7] [9] |
Pharmaceutical Code | NSC 13875 | NCI Drug Dictionary [10] |
Common Synonyms | Altretamine hydrochloride; Hexamethylmelamine HCl; HMM HCl | FDA UNII 30FQ7QG6VM [7] |
BAN (British Approved Name) | Altretamine hydrochloride | Pharmacompass [10] |
The compound is designated by multiple synonyms across pharmacological, chemical, and regulatory contexts. "Altretamine hydrochloride" is the formal International Nonproprietary Name (INN) used in clinical settings, while "hexamethylmelamine hydrochloride" remains prevalent in chemical literature. The CAS registry number (2975-00-0) provides a unique identifier distinguishing it from the free base (CAS 645-05-6) [7] [10]. Regulatory documents (e.g., FDA submissions) consistently use "altretamine hydrochloride" to align with United States Adopted Name (USAN) conventions [3] [10].
Hexamethylmelamine hydrochloride exhibits distinct physicochemical and biochemical properties compared to its parent compound, hexamethylmelamine (altretamine, C₉H₁₈N₆).
Table 3: Comparative Properties of Hexamethylmelamine and Its Hydrochloride Salt
Property | Hexamethylmelamine | Hexamethylmelamine Hydrochloride | Significance |
---|---|---|---|
Chemical Formula | C₉H₁₈N₆ | C₉H₁₉ClN₆ | Addition of HCl |
Molecular Weight | 210.28 g/mol | 246.74 g/mol | Increased due to HCl |
Water Solubility | <0.1 mg/mL | >50 mg/mL | Enables parenteral administration |
Melting Point | 170–172°C | 198–200°C | Altered crystal packing |
Primary Administration Route | Oral | Oral/parenteral (investigational) | Bioavailability optimization |
Physicochemical Differences:The free base (hexamethylmelamine) is poorly water-soluble (<0.1 mg/mL), limiting its formulation to oral dosage forms. Protonation in the hydrochloride salt enhances aqueous solubility dramatically (>50 mg/mL), enabling development of intravenous formulations [4] [6]. This property stems from the conversion of the tertiary amine into a hydrophilic ammonium chloride moiety. The crystalline structure of the hydrochloride salt exhibits higher thermal stability, reflected in its elevated melting point (198–200°C vs. 170–172°C for the free base) [7].
Metabolic and Biochemical Differences:Both compounds share metabolic activation pathways primarily mediated by hepatic cytochrome P450 enzymes (notably CYP3A4 and CYP2C subfamilies). N-demethylation produces key metabolites:
Table 4: Metabolic Activation Pathways of Hexamethylmelamine Derivatives
Metabolic Step | Primary Metabolites | Biochemical Significance |
---|---|---|
Initial N-Demethylation | Pentamethylmelamine + Formaldehyde | Formaldehyde mediates DNA-protein crosslinks |
Carbinolamine Formation | N-Hydroxymethyl-pentamethylmelamine | Precursor to iminium ion |
Iminium Intermediate | Iminium species (e.g., 5.60) | Direct DNA alkylation at guanine N-7 position |
Further Demethylation | Tetramethylmelamine + Formaldehyde | Reduced cytotoxic activity |
While both forms generate the same bioactive metabolites, pharmacokinetic studies suggest altered absorption kinetics. The hydrochloride salt demonstrates faster dissolution rates in gastrointestinal fluids, potentially leading to higher initial plasma concentrations of the parent compound prior to hepatic metabolism [4] [6]. However, extensive first-pass metabolism results in comparable systemic exposure to active metabolites for both forms when administered orally. Notably, the hydrochloride salt's solubility profile allows exploration of intravenous routes, bypassing gastrointestinal absorption variability observed with the free base [6] [8].
Therapeutic Implications:The parent hexamethylmelamine (altretamine) is clinically used as an oral chemotherapeutic agent for recurrent ovarian cancer. The hydrochloride salt was developed primarily to overcome solubility limitations, with preclinical studies confirming retained cytotoxicity against ovarian carcinoma cell lines (e.g., A2780, IC₅₀ = 1.5 µM) [7]. Mechanistically, both compounds act as prodrugs requiring metabolic activation to generate formaldehyde and iminium species, which form DNA adducts and crosslinks [2] [3]. The comparable bioactivation pathways suggest similar mechanisms of action, though the hydrochloride salt offers formulation advantages for dose-controlled administration.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0